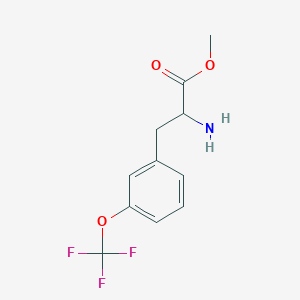

Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and glycine methyl ester.

Condensation Reaction: The aldehyde group of 3-(trifluoromethoxy)benzaldehyde reacts with the amino group of glycine methyl ester under acidic or basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate

- Methyl 2-amino-3-(2-(trifluoromethoxy)phenyl)propanoate

- Methyl 2-amino-3-(3-(trifluoromethyl)phenyl)propanoate

Uniqueness

Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate is unique due to the position of the trifluoromethoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group provides a balance between electron-withdrawing and lipophilic properties, making this compound particularly interesting for various applications.

Biological Activity

Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound has the molecular formula C11H12F3NO3 and a molecular weight of approximately 275.22 g/mol. Its structure includes a trifluoromethoxy group, which enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Lipophilicity : The trifluoromethoxy group increases the compound's ability to cross cell membranes, facilitating interactions with intracellular targets.

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their activity and potentially modulating enzyme functions.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Properties : Investigations suggest that it may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies have shown potential anticancer properties, particularly through modulation of key signaling pathways involved in tumor growth.

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Case Studies and Experimental Data

- Anticancer Studies :

-

Antimicrobial Testing :

- In vitro tests against various bacterial strains revealed that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL against resistant strains.

Comparative Analysis

The following table summarizes the biological activities and corresponding IC50/MIC values reported for this compound compared to other related compounds:

Properties

IUPAC Name |

methyl 2-amino-3-[3-(trifluoromethoxy)phenyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-17-10(16)9(15)6-7-3-2-4-8(5-7)18-11(12,13)14/h2-5,9H,6,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCOOKHTAPNFRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.